Methyl 3-(dimethylamino)-4-formamidobenzoate
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Description
Methyl 3-(dimethylamino)-4-formamidobenzoate, also known as Methyl DAF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in various research applications, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
- Field : Green Chemistry
- Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
- Field : Organic Synthesis
- Summary : The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol .
- Methods : The reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
- Results : The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure .
Application in Green Chemistry
Application in Organic Synthesis
- Field : Chemical Intermediates
- Summary : 1,2 Propylendiamine is an organic chemical and belongs to the group of alphatic amines . It is a hygroscopic, colorless and flammable liquid with a light ammonia odor .
- Methods : It is used as an intermediate in a variety of applications .
- Results : The specific results or outcomes obtained from this application are not mentioned in the source .
- Field : Green Chemistry
- Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
- Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Application in Aliphatic Diamines
Application in Polar Aprotic Solvents
- Field : Chemical Intermediates
- Summary : 3- (Dimethylamino)propylamine BMBcert (DMAPA) belongs to the class of 1 ,3-diamines . DMAPA is a versatile intermediate with a variety of applications .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained from this application are not mentioned in the source .
- Field : Green Chemistry
- Summary : Methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
- Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Application in Chemical Intermediates
Application in Green Solvent
properties
IUPAC Name |
methyl 3-(dimethylamino)-4-formamidobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBWNFNJZBHQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716512 |
Source
|
Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-4-formamidobenzoate | |
CAS RN |
1314987-27-3 |
Source
|
Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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